1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-8-10-18(11-9-16)25-22(30)26-23-24-17(2)20(31-23)21(29)28-14-12-27(13-15-28)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQTVCEKVFSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the thiazole intermediate with phenylpiperazine, often using coupling reagents like EDCI or DCC.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Piperazine Modifications : The target compound’s 4-phenylpiperazine-carbonyl group distinguishes it from ’s benzylpiperazine analogue, which may alter solubility and target affinity. Piperazine derivatives in (e.g., 11a, 11f) exhibit substituent-dependent bioactivity, with electron-withdrawing groups (Cl, F) enhancing stability and binding .
- Urea vs. Thiourea : The thiourea derivative in shows comparable p-tolyl substitution but replaces urea with thiourea, likely affecting hydrogen-bonding capacity and metabolic stability .
Insights :
- High yields (≥85%) for thiazole-urea derivatives in suggest robust synthetic protocols for similar compounds .
- The target compound’s synthesis may parallel ’s methods, where thiourea intermediates are reacted with carbonyl-containing reagents under reflux .
Table 3: Activity and ADMET Profiles
Comparative Analysis :
- Substituting the piperazine group may optimize target binding, as seen in CdFabK inhibitors with IC50 values of 0.10–0.24 μM .
Biological Activity
1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its structure includes a thiazole ring, a piperazine moiety, and a urea linkage, which contribute to its pharmacological properties. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant data tables and research findings.
Structural Components
The compound's structure can be summarized as follows:
- Thiazole Ring : Known for its ability to interact with various biological targets.
- Piperazine Moiety : Enhances pharmacological properties and facilitates interactions with neurotransmitter receptors.
- Urea Linkage : Contributes to the stability and solubility of the compound.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 941886-41-5 |
The biological activity of 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby modulating biochemical pathways.
- Receptor Interaction : The piperazine component allows for interaction with serotonin and dopamine receptors, influencing neurotransmission.
- Gene Expression Modulation : It can affect gene expression through interactions with transcription factors.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. In vitro studies have shown that compounds similar to 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea demonstrate significant activity against various bacterial strains.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related thiazole derivatives:
- Antimalarial Activity :
- Cytotoxicity Studies :
- Leishmanicidal Activity :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
| Modification | Observed Effect |
|---|---|
| Electron-withdrawing groups at ortho position | Increased potency against Plasmodium |
| Non-bulky substituents | Improved interaction with biological targets |
Q & A
Basic: What are the key synthetic routes for preparing 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, and what critical steps ensure successful synthesis?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of a thiazole precursor (e.g., 4-methylthiazole derivatives) with phenylpiperazine carbonyl intermediates under reflux conditions in methanol or ethanol, catalyzed by glacial acetic acid .
- Step 2: Urea formation via reaction of isocyanate intermediates with p-tolylamine.
- Critical Steps:
- Purity Control: Intermediate purification using aqueous sodium carbonate to remove unreacted reagents .
- Reaction Monitoring: Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
Advanced: How can researchers optimize reaction yields for intermediates like the phenylpiperazine-carbonyl thiazole precursor?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to ethanol .
- Catalyst Screening: Triethylamine or DBU improves coupling reactions for carbonyl incorporation .
- Temperature Gradients: Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions during cyclization .
- Yield Analysis: Use HPLC or GC-MS to quantify intermediates and adjust stoichiometric ratios .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
Answer:
Key techniques and markers:
- 1H/13C NMR:
- Singlets at δ 2.17 ppm (CH3C=N) and δ 9.02 ppm (NNH) in thiazole derivatives .
- Aromatic protons of the p-tolyl group appear as a doublet (δ 6.99 ppm) .
- IR Spectroscopy:
- Urea C=O stretch at ~1650–1700 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹ .
- Elemental Analysis:
- Carbon and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural validation?
Answer:
- Refinement Tools: Use SHELXL for high-resolution refinement, incorporating restraints for disordered regions .
- Twinned Data Handling: Apply the TWIN/BASF commands in SHELX to model twinning in crystals .
- Computational Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) to identify outliers .
Advanced: How should structure-activity relationship (SAR) studies be designed to explore bioactivity against neurodegenerative targets?
Answer:
Methodology:
-
Analog Synthesis: Modify substituents (e.g., p-tolyl → fluorophenyl; piperazine → morpholine) to assess electronic effects .
-
Bioassays:
- In Vitro: Test inhibition of acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) using Ellman’s assay .
- Molecular Docking: Use AutoDock Vina to predict binding affinities with AChE (PDB ID: 4EY7) .
-
Data Analysis:
Substituent IC50 (AChE, nM) Docking Score (kcal/mol) p-Tolyl 45 ± 2 -9.8 4-Fluorophenyl 32 ± 3 -10.5
Basic: What are common impurities encountered during synthesis, and how are they addressed?
Answer:
- Impurity Sources:
- Unreacted thiazole precursors or phenylpiperazine intermediates.
- Hydrolysis byproducts from unstable carbonyl groups.
- Mitigation:
- Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
- Recrystallization: Use ethanol/water mixtures to remove hydrophilic impurities .
Advanced: How can contradictory bioassay results (e.g., varying IC50 values across studies) be systematically analyzed?
Answer:
- Variable Control:
- Statistical Approaches:
- Use ANOVA to compare datasets, identifying outliers linked to solvent (DMSO vs. saline) or cell line differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
